molecular formula C20H23N3O2S B4844745 N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide

N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide

Cat. No. B4844745
M. Wt: 369.5 g/mol
InChI Key: ZUGFDSRJTIMXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide, commonly known as PACAP-27, is a peptide that has gained significant interest in the scientific community due to its potential applications in various fields such as neuroscience, endocrinology, and immunology. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is known to have a wide range of physiological effects on various organ systems.

Mechanism of Action

PACAP-27 exerts its effects through binding to specific receptors known as PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs and are known to mediate the physiological effects of PACAP-27. Upon binding to its receptors, PACAP-27 activates various intracellular signaling pathways such as cyclic AMP (cAMP) and calcium signaling, which ultimately lead to the physiological effects of the peptide.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects on various organ systems. In the nervous system, PACAP-27 has been shown to promote neuronal survival, regulate neurotransmitter release, and modulate synaptic plasticity. In the endocrine system, PACAP-27 has been shown to regulate hormone secretion from various endocrine glands such as the pituitary gland, adrenal gland, and pancreas. In the immune system, PACAP-27 has been shown to modulate immune responses and regulate the differentiation and function of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PACAP-27 in lab experiments is its high specificity for its receptors, which allows for precise modulation of intracellular signaling pathways. Additionally, PACAP-27 is a relatively stable peptide and can be easily synthesized using SPPS. However, one of the limitations of using PACAP-27 in lab experiments is its relatively high cost compared to other peptides.

Future Directions

There are several future directions for research on PACAP-27. One area of research is the development of PACAP-27-based therapeutics for various diseases such as neurodegenerative diseases, endocrine disorders, and autoimmune diseases. Another area of research is the investigation of the role of PACAP-27 in various physiological processes such as metabolism, circadian rhythms, and stress responses. Additionally, the development of novel PACAP-27 analogs with improved pharmacokinetic properties and receptor selectivity is an area of active research.

Scientific Research Applications

PACAP-27 has been extensively studied for its potential applications in various fields such as neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In endocrinology, PACAP-27 has been shown to regulate hormone secretion and has been investigated as a potential therapeutic agent for various endocrine disorders. In immunology, PACAP-27 has been shown to modulate immune responses and has been investigated as a potential therapeutic agent for autoimmune diseases.

properties

IUPAC Name

N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-2-3-12-18(24)21-16-10-7-11-17(14-16)22-20(26)23-19(25)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,24)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFDSRJTIMXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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